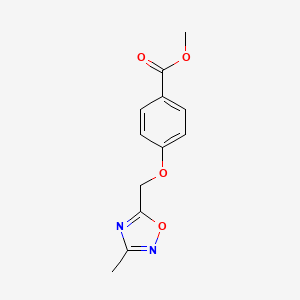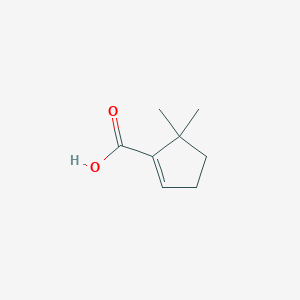
3-(2-Chlorophenyl)-2,2-dimethylpropanenitrile
説明
3-(2-Chlorophenyl)-2,2-dimethylpropanenitrile, also known as 2-chloro-3-phenyl-2,2-dimethylpropionitrile or 2-chloro-3-phenyl-2,2-dimethylacrylonitrile (2-CPDMPA), is an organic compound that belongs to the class of nitriles. It is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals. 2-CPDMPA is a versatile starting material for the synthesis of a wide range of compounds, including amides, esters, and thioesters. It is also used in the synthesis of cyclic carbonates, which are important building blocks for the synthesis of polymers and other materials.
科学的研究の応用
1. Cancer Research and Treatment
A study conducted by Aboelmagd et al. (2021) explored the synthesis and anti-tumor activities of novel metal complexes derived from derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. These compounds demonstrated inhibitory actions on human colorectal carcinoma cells (HCT-116) while not affecting normal cells (HEK-293). This research suggests potential applications in cancer treatment.
2. Catalytic Conversions and Chemical Reactions
Research by Bonarowska et al. (1999) focused on the catalytic conversions of 2,2-dimethylpropane and dichloromethane using chlorine-free Pd–Re/Al2O3 catalysts. This study contributes to understanding the reactions and interactions in catalytic processes involving compounds like 3-(2-Chlorophenyl)-2,2-dimethylpropanenitrile.
3. Environmental Chemistry and Toxicology
A study on the toxicity and anaerobic biodegradability of substituted phenols, including 2-chlorophenol, was conducted by O'Connor and Young (1989). This research is crucial for understanding the environmental impact and degradation pathways of chlorinated phenols and related compounds.
4. Chemical Structure and Molecular Interactions
Investigations into the molecular structure and interactions of related compounds were carried out in a study by Mohamed et al. (2017). Understanding the structural properties of such compounds can inform their potential applications in various fields of chemistry.
5. Metabolism and Biodegradation Studies
Research on the metabolism and biodegradation of pyrethroid metabolites, including compounds related to this compound, was carried out by Arrebola et al. (1999). Such studies are essential for assessing the environmental and health impacts of these compounds.
特性
IUPAC Name |
3-(2-chlorophenyl)-2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c1-11(2,8-13)7-9-5-3-4-6-10(9)12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUWFGBZUGWGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1466268.png)
![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B1466269.png)

![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1466271.png)









![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-yl)methanol](/img/structure/B1466288.png)